R-Avanafil

Übersicht

Beschreibung

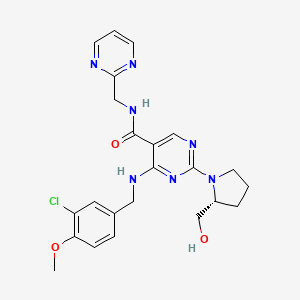

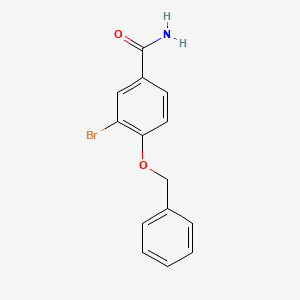

R-Avanafil is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 483.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verbesserte Bioverfügbarkeit durch Nanopartikel-Formulierung

R-Avanafil wurde in bioabbaubare polymere Nanopartikel formuliert, um seine Bioverfügbarkeit zu verbessern . Diese Formulierung zielt darauf ab, die niedrige Bioverfügbarkeit von etwa 36% zu überwinden, die bei Verabreichung in traditionellen Formen auftritt. Durch die Optimierung des Verhältnisses von Avanafil:Poly(Milchsäure-co-Glykolsäure) (PLGA), der Beschallungszeit und der Polyvinylalkohol (PVA)-Konzentration konnten Forscher die Fläche unter der Kurve und die maximale Plasmakonzentration von this compound signifikant erhöhen, was auf eine erfolgreiche Steigerung seiner Bioverfügbarkeit hindeutet.

Neuroprotektive Anwendungen

Forschungen haben die Verwendung von this compound in nanobasierten neuroprotektiven Strategien untersucht, insbesondere zur Behandlung der diabetischen Neuropathie (DN) . Die Fähigkeit des Arzneimittels, den Abbau der cGMP-spezifischen Phosphodiesterase selektiv zu hemmen und so die cGMP-Spiegel zu erhöhen, macht es zu einem entscheidenden Mediator für den Zellschutz. Chitosan-basierte Avanafil-Nano-Komplexe unter Verwendung von Antioxidantien zeigten verbesserte neuroprotektive Wirkungen auf PC12-Zellen.

Behandlung der erektilen Dysfunktion

Als ein Phosphodiesterase-5-Hemmer (PDE5) der zweiten Generation zeigt this compound eine hohe Selektivität für Penisgewebe und eine schnelle Absorption, was es zu einer effektiven Behandlung der erektilen Dysfunktion macht . Die Formulierung in Nanopartikel zielt darauf ab, die Wirksamkeit durch Verbesserung der Absorption und Bioverfügbarkeit zu steigern.

Kontrollierte Wirkstofffreigabe

Die Entwicklung von this compound-Nanopartikeln zielt auch darauf ab, eine kontrollierte Wirkstofffreigabe zu erreichen . Durch die Manipulation der Formulierungsparameter können Wissenschaftler ein Arzneimittelverabreichungssystem erzeugen, das das Medikament mit einer vorgegebenen Geschwindigkeit freisetzt, wodurch die therapeutische Wirkung verstärkt und Nebenwirkungen reduziert werden.

Klinische Pharmakokinetik

Klinische pharmakokinetische Evaluierungen sind unerlässlich, um das Verhalten von this compound im menschlichen Körper zu verstehen . Studien mit Einzeldosis-klinischen pharmakokinetischen Evaluierungen helfen bei der Bestimmung der optimalen Dosierung und Verabreichungsfrequenz des Arzneimittels.

Polymerbasierte Arzneimittelverabreichungssysteme

Die Verwendung von bioabbaubaren Polymeren wie PLGA in der Formulierung von this compound-Nanopartikeln stellt einen bedeutenden Fortschritt in der polymerbasierten Arzneimittelverabreichung dar . Diese Systeme bieten Vorteile wie Biokompatibilität, Sicherheit und die Fähigkeit, das Arzneimittel an spezifische Zielstellen im Körper zu transportieren.

Wirkmechanismus

Target of Action

R-Avanafil primarily targets the enzyme phosphodiesterase-5 (PDE5) found in the smooth muscle of the corpus cavernosum in the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in achieving and maintaining an erection .

Mode of Action

This compound works by inhibiting the action of PDE5, thereby preventing the degradation of cGMP . This inhibition leads to an increase in the levels of cGMP. During sexual arousal, nitric oxide is released, which stimulates the production of cGMP. The increased levels of cGMP cause the smooth muscles in the penis to relax, allowing for increased blood flow and an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide-cGMP pathway When sexual stimulation occurs, nitric oxide is released, which triggers the production of cGMP Under normal circumstances, PDE5 breaks down cGMP. This results in prolonged smooth muscle relaxation and sustained erection .

Pharmacokinetics

This compound exhibits rapid absorption with a terminal half-life of approximately 5 hours . It is metabolized primarily by the liver enzyme CYP3A4, and its metabolites are excreted in both feces (~62%) and urine (~21%) . The time to peak plasma concentration is between 30 to 45 minutes .

Result of Action

The molecular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels. The cellular effect is the relaxation of smooth muscle cells in the corpus cavernosum of the penis, facilitating penile erection .

Action Environment

Environmental factors such as light, moisture, and temperature can affect the stability of this compound . Therefore, it is crucial to store this compound in a controlled environment to maintain its efficacy. Furthermore, the bioavailability and action of this compound can be influenced by factors such as food intake and alcohol consumption. For instance, high-fat meals can delay the absorption of this compound, and substantial alcohol consumption can increase the risk of side effects .

Biochemische Analyse

Biochemical Properties

R-Avanafil plays a crucial role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the degradation of cyclic guanosine monophosphate, leading to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. The elevated levels of cyclic guanosine monophosphate result in smooth muscle relaxation and increased blood flow. This compound interacts with the enzyme phosphodiesterase type 5 through competitive inhibition, binding to the active site of the enzyme and preventing its interaction with cyclic guanosine monophosphate .

Cellular Effects

This compound influences various cellular processes, particularly in the smooth muscle cells of the corpus cavernosum. By inhibiting phosphodiesterase type 5, this compound increases the concentration of cyclic guanosine monophosphate, which activates protein kinase G. This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation and vasodilation. Additionally, this compound affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of phosphodiesterase type 5. Upon sexual stimulation, nitric oxide is released in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate levels. This compound binds to the active site of phosphodiesterase type 5, preventing the degradation of cyclic guanosine monophosphate. This results in prolonged smooth muscle relaxation and increased blood flow to the penis. The binding interaction between this compound and phosphodiesterase type 5 is highly specific, ensuring minimal off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that this compound maintains its ability to inhibit phosphodiesterase type 5 and increase cyclic guanosine monophosphate levels, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits phosphodiesterase type 5 and increases cyclic guanosine monophosphate levels without significant adverse effects. At higher doses, toxic effects such as hypertension and abnormal electrocardiograms have been observed. The threshold for these adverse effects varies among different animal models, but they generally occur at doses significantly higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly cytochrome P450 3A4. The primary metabolites of this compound are excreted in the urine and feces. The metabolic pathways involve hydroxylation and demethylation reactions, which convert this compound into more water-soluble compounds for excretion. These metabolic processes ensure that this compound is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly protein-bound in plasma, which facilitates its distribution to target tissues. The compound is also capable of crossing the blood-brain barrier, although its primary site of action is the corpus cavernosum. The distribution of this compound is influenced by its lipophilicity and affinity for plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of smooth muscle cells in the corpus cavernosum. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Instead, its activity is determined by its ability to inhibit phosphodiesterase type 5 within the cytoplasm. The localization of this compound within the cytoplasm ensures that it can effectively interact with its target enzyme and exert its therapeutic effects .

Eigenschaften

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)

![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)